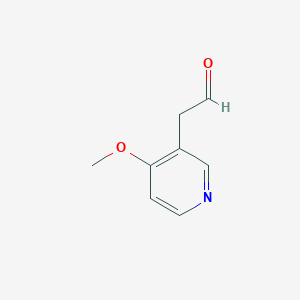
2-(4-Methoxypyridin-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxypyridin-3-yl)acetaldehyde is a chemical compound characterized by a pyridine ring substituted with a methoxy group at the 4-position and an acetaldehyde group at the 3-position
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and an alkyl halide to form a pyridine ring. The methoxy group can be introduced through subsequent substitution reactions.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst. The methoxy group can be introduced through subsequent substitution reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Substituted pyridines and other derivatives.
Scientific Research Applications
2-(4-Methoxypyridin-3-yl)acetaldehyde has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methoxypyridin-3-yl)acetaldehyde exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-(3-Methoxypyridin-4-yl)acetaldehyde
2-(5-Methoxypyridin-3-yl)acetaldehyde
2-(4-Methoxypyridin-2-yl)acetaldehyde
2-(3-Methoxypyridin-2-yl)acetaldehyde
This comprehensive overview provides a detailed understanding of 2-(4-Methoxypyridin-3-yl)acetaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(4-methoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-8-2-4-9-6-7(8)3-5-10/h2,4-6H,3H2,1H3 |
InChI Key |
DJMCLFIQKXELMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
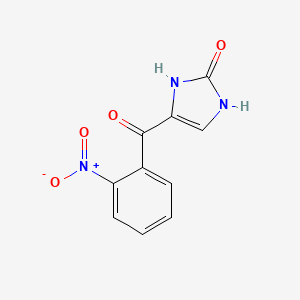
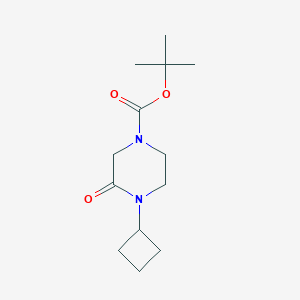
![[4-[(4-Methyl-3-nitrobenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15355762.png)
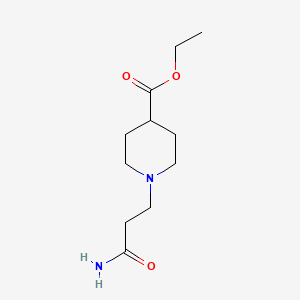
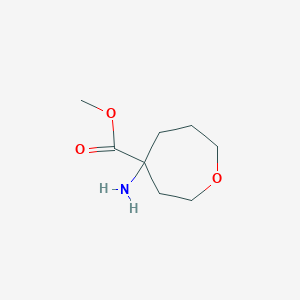
![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
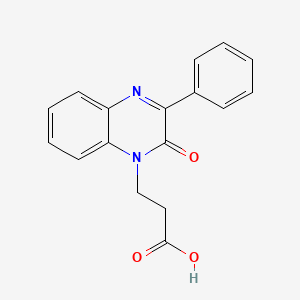
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
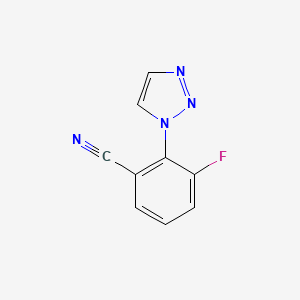
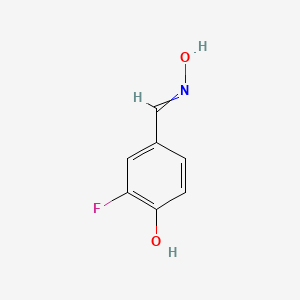
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)
